
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride
Descripción general
Descripción
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BTF, and it is a furoyl chloride derivative that has a trifluoromethyl group and a bromophenyl group attached to it. BTF is a highly reactive compound that is used in various chemical reactions, and it has been found to have several applications in scientific research.
Mecanismo De Acción
The mechanism of action of BTF is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. BTF has been found to be a versatile reagent that can be used in a variety of chemical reactions, and its mechanism of action is an active area of research.
Biochemical and Physiological Effects:
BTF has not been extensively studied for its biochemical and physiological effects, but it has been found to have some toxic effects on cells. BTF has been shown to induce apoptosis in cancer cells, and it has also been found to inhibit the growth of some bacteria. However, more research is needed to fully understand the biochemical and physiological effects of BTF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BTF in lab experiments include its high reactivity, its ability to be used in a variety of chemical reactions, and its simple synthesis method. However, the limitations of using BTF include its toxic effects on cells and the need for careful handling due to its reactivity.
Direcciones Futuras
There are several future directions for research involving BTF. One area of research is the development of new synthetic methods using BTF as a reagent. Another area of research is the exploration of the biochemical and physiological effects of BTF, including its potential as a therapeutic agent. Additionally, the use of BTF in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals, is an active area of research.
Conclusion:
In conclusion, 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride is a highly reactive compound that has been widely used in scientific research. Its unique properties make it a versatile reagent that can be used in various chemical reactions, and its simple synthesis method makes it a valuable tool in the laboratory. While more research is needed to fully understand the biochemical and physiological effects of BTF, it has shown promise as a therapeutic agent and in the synthesis of new organic compounds.
Aplicaciones Científicas De Investigación
BTF has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination reactions, and Stille coupling reactions. BTF has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3O2/c13-7-3-1-6(2-4-7)9-5-8(11(14)18)10(19-9)12(15,16)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFNLKADRLBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




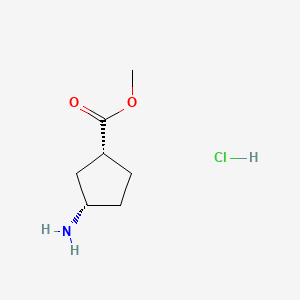


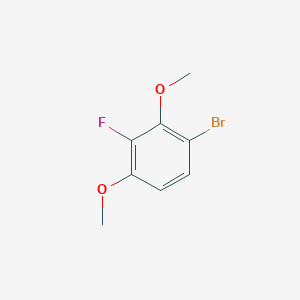
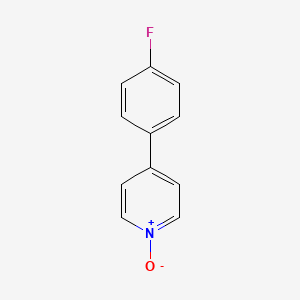
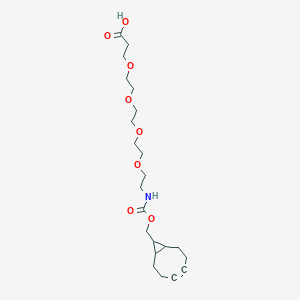
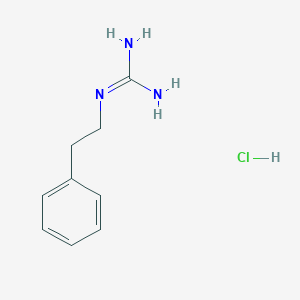
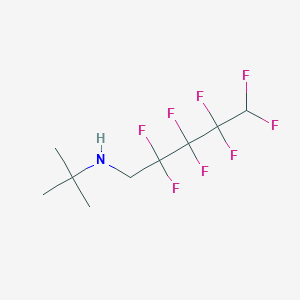
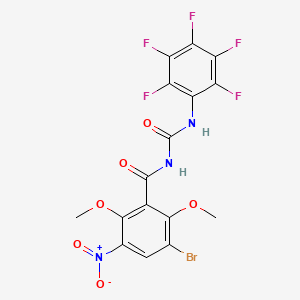
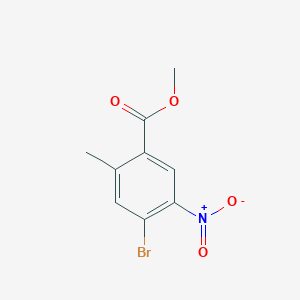
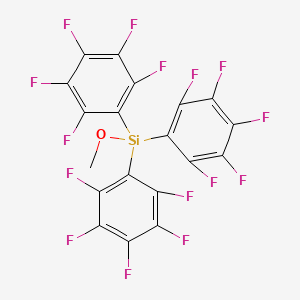
![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)
